molecular formula C7H13Cl2NO2 B2517433 4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride CAS No. 2378502-82-8

4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride

Cat. No.: B2517433
CAS No.: 2378502-82-8
M. Wt: 214.09
InChI Key: RQVIEDUOVQWUAV-UHFFFAOYSA-N
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Description

4-Chloro-1-methylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 4-position, forming a hydrochloride salt. Piperidine derivatives are frequently utilized as pharmaceutical intermediates, and the hydrochloride form is common for improving solubility and stability .

Properties

IUPAC Name

4-chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVIEDUOVQWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methylpiperidine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Neurological Disorders
Research indicates that derivatives of 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride have shown potential in treating various neurological conditions, including migraine and anxiety disorders. A notable patent (US8697876B2) describes its use in compositions for treating migraines, emphasizing its role in activating serotonin receptors, particularly the 5-HT1F receptor, which is crucial for migraine management .

2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have evaluated its derivatives for minimum inhibitory concentration (MIC) against common bacteria. For instance, one derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Compound MIC (μg/mL) Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

3. Anticancer Properties
Investigations into the anticancer potential of this compound have revealed its efficacy against various cancer cell lines. For example, a derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting potent selective toxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Case Studies and Research Findings

Antimicrobial Evaluation
A study on piperidine derivatives highlighted that incorporating sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This underscores the importance of structural modifications in developing effective antimicrobial agents.

Anticancer Mechanism
Research has shown that compounds related to 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples. This mechanism is crucial for developing targeted cancer therapies.

Safety Profile
Toxicity studies conducted on animal models revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of 4-Chloro-1-Methylpiperidine-4-Carboxylic Acid Hydrochloride with Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Similarity Score
4-Chloro-1-methylpiperidine-4-carboxylic acid hydrochloride - C₈H₁₃Cl₂NO₂* 1-CH₃, 4-Cl, 4-COOH ~238.1† -
1-Methylpiperidine-4-carboxylic acid hydrochloride 71985-80-3 C₇H₁₃ClNO₂ 1-CH₃, 4-COOH 193.64 1.00‡
4-Methylpiperidine-4-carboxylic acid hydrochloride 919354-20-4 C₇H₁₃ClNO₂ 4-CH₃, 4-COOH 193.64 0.97‡
Piperidine-4-carboxylic acid hydrochloride 5984-56-5 C₆H₁₁ClNO₂ 4-COOH 165.6 0.94‡
1-Methylpiperidine-3-carboxylic acid hydrochloride 19999-64-5 C₇H₁₃ClNO₂ 1-CH₃, 3-COOH 193.64 0.92‡

*Estimated based on substituents; †Calculated molecular weight; ‡Similarity scores from computational structural comparisons .

Key Observations:

  • Chloro Substituent: The target compound uniquely features a chlorine atom at the 4-position, which is absent in analogs like 1-methylpiperidine-4-carboxylic acid hydrochloride.
  • Positional Isomerism: The 4-methyl analog (CAS 919354-20-4) demonstrates how substituent position affects molecular geometry and interactions, though it lacks the chloro group .
  • Parent Structure: Piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5) serves as the base structure, highlighting the impact of additional substituents on molecular weight and functionality .

Physicochemical Properties

  • Solubility: Hydrochloride salts, such as meperidine hydrochloride (CAS 57-42-1), exhibit improved aqueous solubility compared to free bases, a trait likely shared by the target compound .
  • Stability: Acid stability studies on nicardipine hydrochloride () suggest that hydrochloride forms of piperidine derivatives generally resist hydrolysis under acidic conditions, a property critical for oral bioavailability.

Biological Activity

4-Chloro-1-methylpiperidine-4-carboxylic acid hydrochloride, a derivative of piperidine, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a chlorine atom and a carboxylic acid functional group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H12ClN
  • Molecular Weight : 133.6 g/mol
  • CAS Number : 5570-77-4

Biological Activity Overview

The biological activity of 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride is primarily linked to its interactions with neurotransmitter systems and potential anticancer properties. Research indicates that compounds within this class may exhibit significant binding affinities to various receptors.

Neurotransmitter Interactions

Studies have demonstrated that piperidine derivatives can act on serotonin (SERT) and dopamine transporters (DAT), influencing mood and behavior. For instance, modifications in the piperidine structure have resulted in enhanced SERT affinity, suggesting that this compound could be explored for antidepressant properties .

Anticancer Potential

Recent investigations have highlighted the potential of piperidine derivatives in oncology. For example, a related compound demonstrated significant antiproliferative activity against ovarian cancer cell lines, surpassing standard treatments like carboplatin . This suggests that 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride may also possess similar anticancer capabilities.

The mechanisms through which 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride exerts its biological effects are not fully elucidated but may involve:

  • Receptor Binding : The compound's ability to bind to neurotransmitter receptors could modulate synaptic transmission and influence neurochemical pathways.
  • Cell Cycle Interference : Anticancer activities may be mediated through the disruption of cell cycle progression in tumor cells.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to reduce ROS levels in cells, suggesting a protective role against oxidative stress .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Neurotransmitter BindingEnhanced SERT affinity compared to traditional antidepressants.
Anticancer ActivitySignificant antiproliferative effects on ovarian cancer cell lines.
Oxidative Stress ReductionReduced ROS levels in treated cells, suggesting cytoprotective effects.

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-1-methylpiperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for purity?

Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of the piperidine ring at the 4-position may require controlled use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions . Key parameters include:

  • Temperature: Maintain 0–5°C during chlorination to avoid side reactions.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction efficiency.
  • Purification: Recrystallization from ethanol/water mixtures improves purity (≥96%), as noted in analogous piperidine derivatives .
    Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., 225°C for related compounds) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, chlorine at C4) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for C₈H₁₃ClNO₂·HCl: 179.65 g/mol) .
  • Hygroscopicity Testing: Store under inert gas or desiccated conditions due to hygroscopicity, as observed in structurally similar compounds .

Q. What are the stability considerations for long-term storage of this compound in laboratory settings?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent decomposition .
  • Light Sensitivity: Protect from UV exposure, as halogenated piperidines are prone to photodegradation .
  • Hygroscopicity Mitigation: Use vacuum-sealed packaging or silica gel desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Answer: Contradictions often arise from variations in assay conditions or impurities. Methodological strategies include:

  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., dechlorinated derivatives or ester hydrolysis products) .
  • Dose-Response Reproducibility: Validate activity in multiple cell lines (e.g., compare IC₅₀ values in HEK293 vs. HeLa cells) .
  • Receptor Binding Assays: Conduct competitive binding studies with radiolabeled ligands to confirm target specificity (e.g., opioid receptor cross-reactivity observed in meperidine analogs) .

Q. What computational approaches are suitable for predicting the pharmacokinetic behavior of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological membranes using software like GROMACS .
  • ADMET Prediction: Utilize tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
  • Docking Studies: Map binding affinities to targets such as GABAₐ receptors using AutoDock Vina .

Q. How can the chirality at C4 impact pharmacological activity, and what enantioselective synthesis methods are recommended?

Answer: The chloro-substituted carbon at C4 introduces stereochemical complexity.

  • Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis: Employ palladium-catalyzed asymmetric hydrogenation for enantiomeric excess >90% .
  • Biological Evaluation: Compare enantiomers in vitro (e.g., one enantiomer may exhibit 10-fold higher potency at serotonin receptors) .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Answer:

  • Continuous Flow Reactors: Minimize side reactions during chlorination by maintaining precise temperature control .
  • Design of Experiments (DoE): Optimize parameters (e.g., reagent stoichiometry, agitation rate) using response surface methodology .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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